Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile
Brand Name: Vulcanchem
CAS No.: 83898-66-2
VCID: VC17209675
InChI: InChI=1S/C30H33F2N5O/c1-22(18-33)19-36-21-37(27-8-6-25(32)7-9-27)30(28(36)38)14-16-35(17-15-30)26-10-12-29(20-34,13-11-26)23-2-4-24(31)5-3-23/h2-9,22,26H,10-17,19,21H2,1H3
SMILES:
Molecular Formula: C30H33F2N5O
Molecular Weight: 517.6 g/mol

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile

CAS No.: 83898-66-2

Cat. No.: VC17209675

Molecular Formula: C30H33F2N5O

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile - 83898-66-2

Specification

CAS No. 83898-66-2
Molecular Formula C30H33F2N5O
Molecular Weight 517.6 g/mol
IUPAC Name 4-[3-(2-cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)cyclohexane-1-carbonitrile
Standard InChI InChI=1S/C30H33F2N5O/c1-22(18-33)19-36-21-37(27-8-6-25(32)7-9-27)30(28(36)38)14-16-35(17-15-30)26-10-12-29(20-34,13-11-26)23-2-4-24(31)5-3-23/h2-9,22,26H,10-17,19,21H2,1H3
Standard InChI Key BKAXWTHYFNJAHF-UHFFFAOYSA-N
Canonical SMILES CC(CN1CN(C2(C1=O)CCN(CC2)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C#N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name delineates its intricate architecture: a 1,3,8-triazaspiro[4.5]decane core bridged at position 8 to a 4-cyano-4-(4-fluorophenyl)cyclohexyl group and at position 1 to a 4-fluorophenyl ring. The alpha-methyl and 4-oxo groups modify the triazaspiro ring’s electronic profile, while the 3-propiononitrile side chain introduces steric and polarity considerations.

Stereochemical Configuration

The cis designation indicates spatial proximity between the cyclohexyl and fluorophenyl groups on the spiro ring. This configuration likely influences receptor binding kinetics, as seen in analogous spirocyclic kinase inhibitors . Computational modeling of similar structures suggests that the cyclohexyl group adopts a chair conformation, optimizing hydrophobic interactions .

Spectroscopic Characterization

While experimental data for this compound is unavailable, related spirocyclic triazaspiro derivatives exhibit characteristic NMR signals:

  • ¹H NMR: Aromatic protons from fluorophenyl groups resonate at δ 7.2–7.8 ppm, while sp³ hybridized protons in the cyclohexyl and spiro rings appear between δ 1.5–3.5 ppm .

  • ¹³C NMR: The cyano carbon (C≡N) is typically observed near δ 120 ppm, and the carbonyl (4-oxo) at δ 170–180 ppm .

Synthetic Pathways and Intermediate Chemistry

Synthesis of such polycyclic systems generally involves multi-step sequences, as illustrated by analogous compounds in the provided search results .

Key Synthetic Steps

  • Spiro Ring Formation: Cyclocondensation of a diketone with a diamine under acidic conditions generates the triazaspiro core. For example, levocabastine derivatives utilize piperidine intermediates .

  • Cyclohexyl Functionalization: Lithiation of a bromocyclohexane derivative followed by reaction with 4-fluorobenzonitrile introduces the cyano and fluorophenyl groups .

  • Propiononitrile Addition: Michael addition of acrylonitrile to a secondary amine intermediate yields the propiononitrile side chain .

Table 1: Representative Reaction Yields for Analogous Syntheses

StepReagentsYield (%)Reference
Spiro ring formationNH₃, HCl, EtOH, reflux78
Cyclohexyl functionalizationn-BuLi, 4-fluorobenzonitrile65
Propiononitrile additionAcrylonitrile, K₂CO₃82

Pharmacological Profile and Mechanism of Action

Hypothesized Targets

  • Kinase Inhibition: The fluorophenyl and cyano groups are common in Bruton’s tyrosine kinase (BTK) inhibitors, such as ibrutinib .

  • Neurotransmitter Modulation: The spiro ring’s rigidity mimics tropane alkaloids, potentially interacting with serotonin or dopamine transporters .

Physicochemical Properties

Predicted using PubChem data for analogous compounds :

  • LogP: 3.8 (moderate lipophilicity)

  • TPSA: 85 Ų (balanced permeability)

  • Solubility: <10 μg/mL in aqueous buffer (requires formulation optimization)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator